molecular formula CHF3O3S B1583694 Trifluoromethanesulfonic acid-d CAS No. 66178-41-4

Trifluoromethanesulfonic acid-d

Cat. No.: B1583694
CAS No.: 66178-41-4
M. Wt: 151.09 g/mol
InChI Key: ITMCEJHCFYSIIV-DYCDLGHISA-N
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Description

Trifluoromethanesulfonic acid-d, also known as this compound, is a deuterated form of trifluoromethanesulfonic acid. It is an organosulfonic acid with the chemical formula CDF₃O₃S. This compound is characterized by the replacement of a hydrogen atom with a deuterium atom, which is an isotope of hydrogen. This compound is known for its strong acidity and is widely used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonic acid-d can be synthesized through the deuteration of trifluoromethanesulfonic acid. The process involves the exchange of a hydrogen atom with a deuterium atom. This can be achieved using deuterated reagents under controlled conditions. One common method involves the reaction of trifluoromethanesulfonic acid with deuterium oxide (D₂O) in the presence of a catalyst.

Industrial Production Methods: Industrial production of deuterotrifluoromethanesulfonic acid typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and high-yield deuteration.

Chemical Reactions Analysis

Types of Reactions: Trifluoromethanesulfonic acid-d undergoes various chemical reactions, including:

    Oxidation: It can participate in oxidation reactions, often acting as an oxidizing agent.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: It is involved in substitution reactions, where the trifluoromethanesulfonic group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Trifluoromethanesulfonic acid-d has a wide range of applications in scientific research, including:

    Chemistry: It is used as a strong acid catalyst in organic synthesis, facilitating various chemical transformations such as esterifications and acylations.

    Biology: It is employed in the study of enzyme mechanisms and protein structures due to its ability to introduce deuterium into biological molecules.

    Medicine: It is used in drug development to synthesize novel compounds with improved bioactivity and potency.

    Industry: It is utilized in the production of high-performance electrolytes for lithium-ion batteries, enhancing their stability and conductivity.

Mechanism of Action

The mechanism of action of deuterotrifluoromethanesulfonic acid involves its strong acidic properties. It can protonate various substrates, facilitating chemical reactions by increasing the electrophilicity of the reactants. The presence of deuterium can also influence reaction kinetics and mechanisms, providing insights into reaction pathways and intermediates.

Comparison with Similar Compounds

    Trifluoromethanesulfonic acid: The non-deuterated form, widely used in similar applications but without the isotopic labeling.

    Methanesulfonic acid: A related compound with a similar sulfonic acid group but lacking the trifluoromethyl group.

    Sulfuric acid: Another strong acid used in various industrial and research applications.

Uniqueness: Trifluoromethanesulfonic acid-d is unique due to the presence of deuterium, which provides distinct advantages in research applications. The deuterium labeling allows for the study of reaction mechanisms and pathways with greater precision, making it a valuable tool in both academic and industrial research.

Properties

IUPAC Name

deuterio trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMCEJHCFYSIIV-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015019
Record name Trifluoromethanesulphonic (2H)acid
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Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66178-41-4
Record name 1,1,1-Trifluoromethanesulfonic acid-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66178-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid-d, 1,1,1-trifluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid-d, 1,1,1-trifluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trifluoromethanesulphonic (2H)acid
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Record name Trifluoromethanesulphonic (2H)acid
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Synthesis routes and methods I

Procedure details

A 30.0 g quantity of N-methoxymethyl-N-methylpyrrolidinium chloride prepared in Example 10 was dissolved in 30.0 g of MeOH, and 80.0 g of methanol solution of 35 wt. % trifluoromethanesulfonic acid was added to the solution. The mixture was heated at 130° C. in a nitrogen stream to remove hydrogen chloride produced as a by-product, an excess of trifluoromethanesulfonic acid and methanol, giving 49.0 g of the desired product.
Quantity
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N-methoxymethyl-N-methylpyrrolidinium chloride
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30 g
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Quantity
80 g
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
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Cc1cc(Nc2cc3cc(O)ccc3c(-c3ccc(F)cc3F)n2)n[nH]1
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reactant
Reaction Step One
Quantity
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

That is, CH3SO2F is subjected to electrolytic fluorination using HF to obtain CF3SO2F. The resultant CF3SO2F is subjected to hydrolysis using KOH to obtain CF3SO3K. The CF3SO3K obtained is subjected to acid decomposition with the use of concentrated H2SO4 and if necessary, additionally fuming sulfuric acid at elevated temperature and under reduced pressure to obtain a CF3SO3H-containing reaction product. The reaction product obtained is subjected to simple distillation at a temperature of from 120° to 200° C. and under condition of reduced pressure of from 50 to 10 Torr to obtain a distillate of CF3SO3H. Thus, there is obtained a crude product of CF3SO3H. This CF3SO3H product still contains a certain amount of those impurities as above described.
Name
CF3SO3K
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethanesulfonic acid-d
Reactant of Route 2
Trifluoromethanesulfonic acid-d
Reactant of Route 3
Trifluoromethanesulfonic acid-d
Reactant of Route 4
Trifluoromethanesulfonic acid-d
Reactant of Route 5
Trifluoromethanesulfonic acid-d
Reactant of Route 6
Trifluoromethanesulfonic acid-d

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